Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate
Description
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester (CAS 13726-52-8) is a synthetic derivative of L-glutamic acid, featuring ethyl ester groups and a 4-aminobenzoyl substituent. Its molecular formula is C₁₆H₂₂N₂O₅, with a molecular weight of 322.36 g/mol . The compound is widely utilized in organic synthesis, supramolecular chemistry, and pharmaceutical research due to its unique structural and functional properties. Key characteristics include:
- Melting Point: 139–144°C
- Optical Rotation: +19° (c=1 in chloroform)
- Purity: Available at ≥96% (TCI America™) to 99% (Thermo Scientific™) .
Its applications span organogel formation , catalysis , and as a precursor in antifolate drug synthesis .
Properties
IUPAC Name |
diethyl 2-[(4-aminobenzoyl)amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10,17H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFBLRRPYBPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-52-8 | |
| Record name | L-Glutamic acid, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Acyl Chlorination of 4-Nitrobenzoic Acid
The synthesis begins with converting 4-nitrobenzoic acid to 4-nitrobenzoyl chloride, a step critical for subsequent amide bond formation. As detailed in patent CN108147977B, oxalyl chloride serves as the acylating agent in a tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) mixed solvent (volume ratio 11:1). The reaction proceeds under reflux (55–60°C), with oxalyl chloride used at 2 equivalents relative to the starting material to ensure complete conversion. This solvent system enhances reactivity while minimizing side reactions, achieving >99% conversion efficiency.
Condensation with L-Glutamic Acid Diethyl Ester
The 4-nitrobenzoyl chloride is then reacted with L-glutamic acid diethyl ester to form N-(4-nitrobenzoyl)-L-glutamic acid diethyl ester. This step requires precise pH control (7–10) and low temperatures (0–10°C) to prevent hydrolysis of the ester groups. Sodium hydroxide is employed to deprotonate the amino group of the glutamic ester, facilitating nucleophilic attack on the acyl chloride. The reaction is typically conducted in aqueous methanol, with yields exceeding 95% under optimized conditions.
Reduction of Nitro to Amino Group
The final step involves reducing the nitro group to an amine. Patent CN108147977B advocates using hydrazine hydrate (3 equivalents) and ferric chloride hexahydrate (3 mol%) in methanol. This catalytic system selectively reduces the nitro group without affecting the ester functionalities, a critical advantage over traditional hydrogenation methods that risk ester hydrolysis. The reaction proceeds at room temperature, achieving >99.9% purity after crystallization.
Optimization of Reaction Parameters
Solvent Systems and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For acyl chlorination, the THF/DMF mixture (11:1) optimizes oxalyl chloride’s reactivity while stabilizing the nitrobenzoyl chloride intermediate. In contrast, methanol is preferred for the reduction step due to its compatibility with hydrazine hydrate and ferric chloride. Elevated temperatures during condensation (>10°C) lead to ester hydrolysis, reducing yields by up to 20%.
Stoichiometric Ratios and Catalytic Efficiency
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Oxalyl chloride : A 2:1 molar ratio relative to 4-nitrobenzoic acid ensures complete conversion without excess reagent waste.
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Hydrazine hydrate : Substoichiometric amounts (3 equivalents) balance reduction efficiency and side-product formation.
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Ferric chloride hexahydrate : Catalytic loading (3 mol%) accelerates the reduction while minimizing metal contamination in the final product.
Comparative Analysis of Methodologies
The table below contrasts key parameters from exemplary preparations:
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Oxalyl chloride (equiv) | 2.0 | 1.5 | 2.5 |
| THF:DMF ratio | 11:1 | 12:1 | 10:1 |
| Hydrazine hydrate (equiv) | 3.0 | 2.0 | 4.0 |
| Reaction time (h) | 4 | 5 | 3.5 |
| Yield (%) | 96.6 | 94.4 | 96.2 |
| Purity (%) | 99.95 | 99.91 | 99.96 |
Higher oxalyl chloride equivalents and THF-rich solvents improve acyl chlorination efficiency, while excess hydrazine hydrate marginally increases reduction speed at the cost of purity.
Challenges and Mitigation Strategies
Ester Hydrolysis During Condensation
The ester groups in L-glutamic acid diethyl ester are susceptible to hydrolysis under basic conditions. To mitigate this, the reaction pH is tightly controlled (7–8), and temperatures are maintained below 10°C. Post-reaction acidification (pH 1–2) precipitates the product, minimizing prolonged exposure to aqueous media.
Byproduct Formation in Reduction
Over-reduction or side reactions with the ester moiety are avoided using hydrazine hydrate instead of stronger reductants like lithium aluminum hydride. Ferric chloride’s Lewis acidity directs selectivity toward nitro group reduction, preserving ester integrity.
Industrial Scalability and Environmental Impact
The described method is scalable, with batch sizes exceeding 100 kg reported in patent documentation. Key environmental advantages include:
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can undergo reduction reactions to form amine derivatives.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Nitro derivatives of diethyl N-(4-aminobenzoyl)-L-glutamate.
Reduction: Amine derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives are particularly important in developing drugs targeting neurological disorders and cancer therapies.
Case Study: Antimalarial Drug Development
A recent study focused on synthesizing novel derivatives of N-(4-aminobenzoyl)-L-glutamic acid conjugated with 1,3,5-triazine for use as inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). The study demonstrated that certain compounds exhibited significant binding interactions and antimalarial activity against both chloroquine-sensitive and resistant strains, indicating the potential of this compound in developing effective antimalarial drugs .
Bioconjugation
In bioconjugation processes, N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester is utilized to link biomolecules. This application enhances the delivery and efficacy of therapeutic agents in targeted drug delivery systems.
Example: Targeted Drug Delivery
The compound has been employed to create conjugates that improve the pharmacokinetics and therapeutic index of anticancer drugs. By modifying drug molecules with this compound, researchers have been able to achieve more precise targeting of cancer cells while minimizing side effects on healthy tissues.
Cancer Therapy Research
The compound plays a pivotal role in cancer research, particularly in developing targeted therapies that inhibit tumor growth. Its structure allows for modifications that can enhance its efficacy against various cancer types.
Case Study: Dual Inhibitors
Research has shown that derivatives of N-(4-aminobenzoyl)-L-glutamic acid can act as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These enzymes are critical for DNA synthesis in rapidly dividing cancer cells. The synthesized compounds demonstrated potent cytotoxic activities against several cancer cell lines, showcasing their potential as new anticancer agents .
Analytical Chemistry
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester is used as a reagent in analytical methods to detect and quantify amino acids and peptides. This application is vital for biochemical research.
Application: Amino Acid Detection
In analytical studies, the compound has been utilized to develop methods for the separation and quantification of amino acids in complex mixtures. Its strong UV-absorbing properties make it an effective derivatization agent for enhancing detection sensitivity .
Food Industry Applications
In the food industry, N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester can be employed to develop flavor enhancers and preservatives, improving food quality and shelf-life.
Example: Flavor Enhancement
Research indicates that this compound can be used to create flavor profiles that enhance the sensory experience of food products while also serving as a preservative to extend shelf life without compromising safety or quality.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of diethyl N-(4-aminobenzoyl)-L-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as proteases and transferases. The presence of the 4-aminobenzoyl group allows for specific binding interactions with target proteins, modulating their function and activity .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Gelation Performance
| Mixture | Solvents Effective | Gelation Capacity |
|---|---|---|
| Glu-SA | 5 solvents | High |
| Glu-CA | 3 solvents | Moderate |
Biological Activity
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester (CAS Number: 13726-52-8) is a compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C16H22N2O5
- Molecular Weight : 322.36 g/mol
- Melting Point : 139°C to 142°C
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : Approximately 522°C at 760 mmHg
The compound consists of a diethyl ester functional group attached to L-glutamic acid, with a para-aminobenzoyl moiety, which enhances its chemical reactivity and biological activity .
Anticancer Properties
Research indicates that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester exhibits potential anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth, making it a candidate for further development as an anti-cancer agent. For instance, studies have demonstrated that derivatives of para-aminobenzoic acid (PABA), structurally related to this compound, possess significant anticancer properties with IC50 values comparable to established chemotherapeutics like doxorubicin .
Neuropharmacological Effects
The structural similarity of N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester to neurotransmitters suggests potential roles in neuropharmacology. Preliminary studies indicate that it may influence cell signaling pathways, gene expression, and cellular metabolism . The compound's interaction with neurotransmitter systems could provide insights into its applications in treating neurological disorders.
Enzyme Inhibition
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a target for antimalarial drugs. In silico studies have revealed strong binding interactions with DHFR, suggesting its potential as an antimalarial agent .
The biological activity of N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and metabolic pathways.
- Molecular Interactions : It interacts with biomolecules through binding interactions that may alter gene expression and protein activity.
- Cellular Effects : Initial studies suggest impacts on cellular signaling pathways that could modulate responses to stress and promote apoptosis in cancer cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| N-(p-Methylaminobenzoyl)glutamic acid diethyl ester | C17H24N2O5 | 338.39 | Contains a methyl group enhancing lipophilicity |
| N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester | C16H22N2O5 | 322.36 | Nitro group may enhance electrophilic character |
| Diethyl L-glutamate | C10H17NO4 | 219.26 | Simpler structure lacking the benzoyl moiety |
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester stands out due to its combination of amino acid and aromatic functionalities, which may confer unique biological activities not present in simpler derivatives .
Case Studies and Research Findings
- Anticancer Activity Assessment : A study evaluated the anticancer effects of several derivatives, revealing that compounds with structures similar to N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester exhibited significant growth inhibition against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.2 µM to 5.85 µM .
- Inhibitory Effects on DHFR : In vitro assays demonstrated that certain synthesized derivatives of N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester displayed potent inhibitory activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating their potential utility in malaria treatment .
- Neuropharmacological Studies : Investigations into the neuropharmacological effects revealed that the compound might influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Q & A
Q. How is N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester synthesized and characterized in laboratory settings?
Methodological Answer: The compound is synthesized via mixed anhydride coupling reactions. For example, diethyl N-(4-aminobenzoyl)-glutamate can be prepared by reacting chloromethylpurine derivatives with diethyl esters of glutamic acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or KI (potassium iodide) . Post-synthesis, purification involves crystallization or column chromatography, with purity confirmed by HPLC (>98.0% purity, as per supplier standards) . Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight verification, and melting point analysis (143–144°C) to confirm identity .
Q. What analytical methods are validated for quantifying N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester and its related impurities?
Methodological Answer: A validated RP-HPLC method uses a C18 column with gradient elution (mobile phase: methanol/water with 0.1% trifluoroacetic acid) to separate the compound from impurities like folic acid and p-aminobenzoic acid. Key validation parameters include:
- Linearity : R² > 0.999 across 10–200 µg/mL .
- Precision : Relative standard deviation (RSD) < 2% for intra-day and inter-day assays .
- Limit of Detection (LOD) : 0.5 µg/mL for impurities .
Capillary zone electrophoresis (CZE) with UV detection at 254 nm is also employed for oligosaccharide derivatives tagged with the compound, achieving baseline separation of isomaltooligosaccharides .
Advanced Research Questions
Q. How does N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester contribute to the development of supramolecular hydrogels for catalytic applications?
Methodological Answer: The compound’s protonated –NH2 groups enable electrostatic interactions with AuCl4⁻, facilitating the synthesis of Au nanoparticles (AuNPs) within hydrogels. A typical preparation involves:
- Hydrogel formation : Mixing the compound (32.3 mg) with 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (11.5 mg) in a 3:1 molar ratio in ethanol/water (1 mL), followed by sonication (360 W, 40 kHz) and heating (80°C, 20 min) .
- Catalytic activity : AuNP/T-G hydrogels exhibit high dispersibility (XRD peaks at 38.1°, 44.3°, 64.5°) and catalytic efficiency in 4-nitrophenol reduction, with adsorption parameters (e.g., Langmuir model) detailed in Table 2 of .
Q. What is the role of N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester in designing dihydrofolate reductase (DHFR) inhibitors?
Methodological Answer: The compound serves as a precursor in synthesizing antifolate analogues. For example:
- Purine-based inhibitors : Reaction with 2,6-diamino-8-chloromethylpurine yields diethyl ester intermediates (e.g., 111.6), which are hydrolyzed to diacids targeting DHFR .
- Activity data : The MTX analogue (IC50 = 67 pM) shows 4x higher potency than AMT analogues (IC50 = 280 pM) against chicken liver DHFR, highlighting the importance of the 4-aminobenzoyl moiety . Structural modifications (e.g., γ-hydroxy or γ-methyl substitutions) further modulate binding kinetics .
Q. How is N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester utilized in advanced derivatization techniques for oligosaccharide analysis?
Methodological Answer: The compound acts as a UV-absorbing tag for oligosaccharides via reductive amination:
- Derivatization protocol : Oligosaccharides are incubated with the compound (10 mM) in 0.1 M acetic acid at 50°C for 2 hours, followed by sodium cyanoborohydride reduction .
- Detection : Capillary electrophoresis at 254 nm achieves baseline separation of derivatized isomaltooligosaccharides, with sensitivity enhanced by the compound’s strong UV absorbance (ε = 15,000 M⁻¹cm⁻¹ at 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
